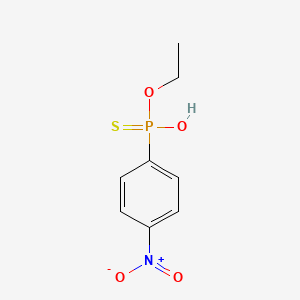
Ethyl (p-nitrophenyl)phosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (p-nitrophenyl)phosphonothioate, also known as O-ethyl O-(4-nitrophenyl) phenylphosphonothioate, is an organophosphorus compound with the molecular formula C14H14NO4PS and a molecular weight of 323.30 g/mol . It is a light yellow crystalline powder that is insoluble in water . This compound is primarily used as an insecticide and is known for its effectiveness against pests such as the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Vorbereitungsmethoden
Ethyl (p-nitrophenyl)phosphonothioate can be synthesized through a multi-step process. One common method involves the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl (p-nitrophenyl)phosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxygen analog, O-ethyl O-(4-nitrophenyl) phenylphosphonate (EPNO).
Hydrolysis: It can undergo hydrolysis under alkaline conditions, leading to the formation of p-nitrophenol and other by-products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents for oxidation, bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (p-nitrophenyl)phosphonothioate has several scientific research applications:
Wirkmechanismus
Ethyl (p-nitrophenyl)phosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system . This mechanism is responsible for its insecticidal properties and its neurotoxic effects in non-target organisms.
Vergleich Mit ähnlichen Verbindungen
Ethyl (p-nitrophenyl)phosphonothioate is similar to other organophosphorus insecticides such as:
Parathion: O,O-diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-dimethyl O-(4-nitrophenyl) phosphorothioate.
Sumithion: O,O-dimethyl O-(4-nitro-m-tolyl) phosphorothioate.
Compared to these compounds, this compound is unique due to its specific molecular structure, which influences its reactivity and toxicity profile. Its effectiveness as an insecticide and its specific inhibition of AChE make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
12262-83-8 |
|---|---|
Molekularformel |
C8H10NO4PS |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
ethoxy-hydroxy-(4-nitrophenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10NO4PS/c1-2-13-14(12,15)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,15) |
InChI-Schlüssel |
BTCJTZHMWDKPQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



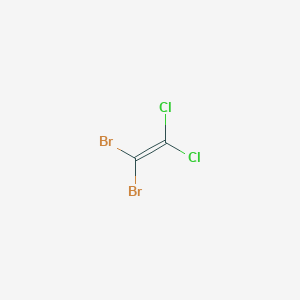

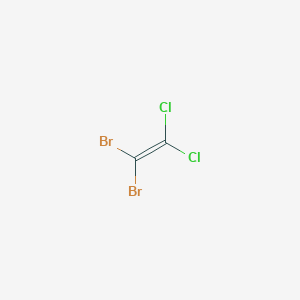
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
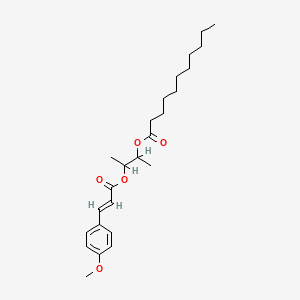
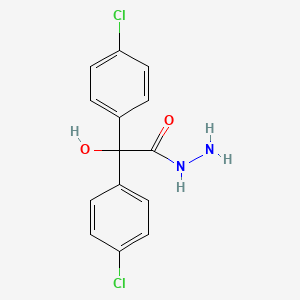
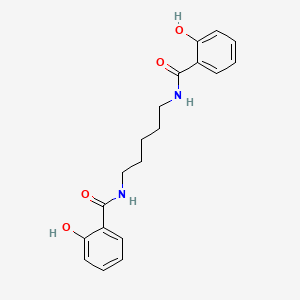


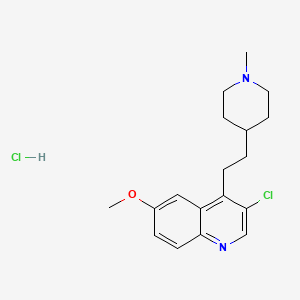
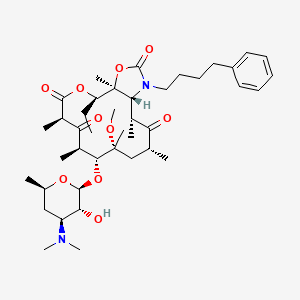
![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
